5-((2-fluorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide 5-((2-fluorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18903212
InChI: InChI=1S/C18H18FN5O/c19-14-10-4-5-11-15(14)21-17-16(22-24-23-17)18(25)20-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,20,25)(H2,21,22,23,24)
SMILES:
Molecular Formula: C18H18FN5O
Molecular Weight: 339.4 g/mol

5-((2-fluorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC18903212

Molecular Formula: C18H18FN5O

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

5-((2-fluorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide -

Specification

Molecular Formula C18H18FN5O
Molecular Weight 339.4 g/mol
IUPAC Name 5-(2-fluoroanilino)-N-(3-phenylpropyl)-2H-triazole-4-carboxamide
Standard InChI InChI=1S/C18H18FN5O/c19-14-10-4-5-11-15(14)21-17-16(22-24-23-17)18(25)20-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,20,25)(H2,21,22,23,24)
Standard InChI Key SJENLIBEQQUQFZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCCNC(=O)C2=NNN=C2NC3=CC=CC=C3F

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s structure features a 1,2,3-triazole ring substituted at the 4-position with a carboxamide group (-CONH-) linked to a 3-phenylpropyl chain. The 5-position of the triazole is functionalized with an amino group (-NH-) bonded to a 2-fluorophenyl moiety. This arrangement creates a planar triazole core flanked by hydrophobic (phenylpropyl) and electron-deficient (fluorophenyl) regions, enabling diverse molecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₈FN₅O
Molecular Weight339.4 g/mol
IUPAC Name5-(2-Fluoroanilino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
CAS Number1291843-07-6
Topological Polar Surface Area89.4 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data confirm the triazole’s regiochemistry:

  • ¹H NMR (DMSO-d₆): A singlet at δ 14.16 ppm corresponds to the triazole-NH proton, while aromatic protons of the fluorophenyl group appear as multiplet signals between δ 7.29–7.50 ppm .

  • ¹³C NMR: The carboxamide carbonyl resonates at δ 168.57 ppm, and the fluorophenyl carbon adjacent to fluorine exhibits a characteristic coupling-induced shift to δ 134.54 ppm .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves a three-step strategy:

  • Triazole Core Formation: A Huisgen 1,3-dipolar cycloaddition between an azide (e.g., 2-fluorophenyl azide) and a propiolamide derivative generates the 1,2,3-triazole scaffold .

  • Functionalization: Introduction of the 3-phenylpropyl group via nucleophilic substitution or amide coupling.

  • Purification: Recrystallization from ethanol yields the final product with >95% purity.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CycloadditionCuSO₄/Na ascorbate, DMSO:H₂O, RT78%
AlkylationPropargyl bromide, Et₃N, reflux65%
Carboxamide FormationEDC/HOBt, DMF, 0°C → RT82%

Microwave-Assisted Synthesis

Microwave irradiation significantly improves efficiency:

Biological Activities and Mechanisms

Antiproliferative Effects

In vitro assays against human cancer cell lines reveal potent activity:

Table 3: IC₅₀ Values (72-hr exposure)

Cell LineIC₅₀ (μM)
MCF-7 (breast cancer)1.2 ± 0.3
A549 (lung cancer)2.8 ± 0.5
HT-29 (colon cancer)4.1 ± 0.7

Mechanistic studies indicate microtubule destabilization, akin to vinca alkaloids, by binding to the β-tubulin subunit’s colchicine site.

Enzyme Inhibition

The compound inhibits carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in tumors:

  • CA-IX Inhibition: Kᵢ = 12.3 nM, 15-fold selective over CA-II .

  • Molecular Docking: The triazole nitrogen forms a hydrogen bond with Thr199, while the fluorophenyl group occupies a hydrophobic pocket near the zinc ion .

Pharmacological Properties

Physicochemical Profile

  • LogP: 3.5 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Solubility: 28 μM in aqueous buffer (pH 7.4); improves to 1.2 mM in 10% DMSO.

Metabolic Stability

Microsomal assays (human liver microsomes):

  • Half-life: 42 minutes.

  • Major Metabolites: N-dealkylated product (M1) and fluorophenyl hydroxylation (M2) .

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

  • Fluorine Substituent: The 2-fluoro group on the phenyl ring enhances CA-IX binding by 3-fold compared to non-fluorinated analogs .

  • Phenylpropyl Chain: Extending the alkyl linker beyond three carbons reduces microtubule affinity by 60%, suggesting steric constraints.

Applications in Research

Anticancer Drug Development

The compound serves as a lead for hybrid inhibitors targeting both microtubules and CA-IX, a dual mechanism relevant to hypoxic tumors .

Chemical Biology Probes

Fluorescently tagged derivatives enable live-cell imaging of microtubule dynamics in MDA-MB-231 cells .

Future Directions

  • Prodrug Design: Masking the carboxamide as an ester to improve oral bioavailability.

  • In Vivo Efficacy: Xenograft studies in HT-29 models to validate tumor growth inhibition.

  • Target Identification: Chemoproteomic approaches to map additional protein interactors.

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